N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a fluorophenyl group, a methyl group, and a nitro group. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide typically involves a multi-step process. One common method includes the nitration of 4-methylbenzenesulfonamide to introduce the nitro group, followed by a substitution reaction with 4-fluoroaniline to attach the fluorophenyl group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and organic solvents such as dichloromethane for the substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The process typically includes steps such as purification through recrystallization or chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed:
Reduction: Formation of N-(4-fluorophenyl)-4-methyl-3-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Oxidation: Formation of N-(4-fluorophenyl)-4-carboxy-3-nitrobenzenesulfonamide.
Scientific Research Applications
N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a candidate for drug development, particularly in the design of new sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in microorganisms, leading to their growth inhibition. Additionally, the presence of the fluorophenyl and nitro groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
N-(4-fluorophenyl)-4-methylbenzenesulfonamide: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
N-(4-chlorophenyl)-4-methyl-3-nitrobenzenesulfonamide: Substitution of the fluorine atom with chlorine can alter the compound’s electronic properties and reactivity.
N-(4-fluorophenyl)-4-methyl-3-aminobenzenesulfonamide:
Uniqueness: N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activity. This unique combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-methyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O4S/c1-9-2-7-12(8-13(9)16(17)18)21(19,20)15-11-5-3-10(14)4-6-11/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFPTNLDTVYEBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.